

# (2-Chloro-3-nitrophenyl)methanol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (2-Chloro-3-nitrophenyl)methanol

Cat. No.: B1317613

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## Abstract

**(2-Chloro-3-nitrophenyl)methanol**, a substituted benzyl alcohol derivative, serves as a crucial intermediate in synthetic organic chemistry. This technical guide provides an in-depth overview of its discovery and history, alongside a detailed examination of its physicochemical properties. A comprehensive experimental protocol for its synthesis via the reduction of 2-chloro-3-nitrobenzaldehyde is presented, supplemented by a workflow diagram. Quantitative data are summarized for clarity, catering to the needs of researchers and professionals in drug development and chemical synthesis.

## Introduction and Historical Context

The discovery of **(2-Chloro-3-nitrophenyl)methanol** is not marked by a singular, celebrated event but rather through its emergence as a valuable building block in organic synthesis. Its history is intertwined with the broader development of nitroaromatic and chlorinated aromatic compounds as versatile intermediates. While a definitive first synthesis paper is not prominently documented in publicly accessible records, its availability from commercial suppliers and its implicit use in synthetic routes suggest its preparation and characterization occurred as part of the systematic exploration of functionalized aromatic compounds.

Compounds of this class, featuring both electron-withdrawing nitro and chloro groups, are of significant interest in the synthesis of more complex molecules, including pharmaceuticals and

other biologically active compounds. The strategic placement of the chloro, nitro, and methanol functionalities on the phenyl ring allows for a variety of subsequent chemical transformations.

## Physicochemical Properties

The essential quantitative data for **(2-Chloro-3-nitrophenyl)methanol** are compiled below. These properties are critical for its handling, characterization, and application in synthetic protocols.

Property	Value	Source
CAS Number	89639-98-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>	[1][2]
Molecular Weight	187.58 g/mol	[1][2]
Purity	≥95%	[1]
Appearance	Not specified (typically a solid)	-
Melting Point	Not specified in readily available data	-
Boiling Point	Not specified in readily available data	-
Solubility	Expected to be soluble in organic solvents	-

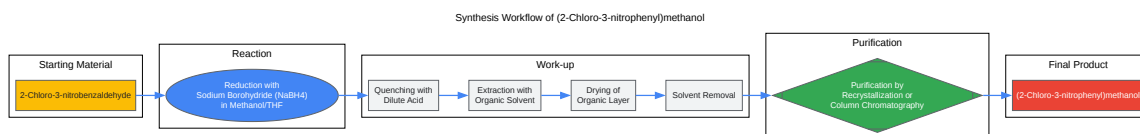
## Synthesis of (2-Chloro-3-nitrophenyl)methanol

The most common and practical laboratory-scale synthesis of **(2-Chloro-3-nitrophenyl)methanol** involves the reduction of the corresponding aldehyde, 2-chloro-3-nitrobenzaldehyde. This method is efficient and utilizes readily available reducing agents. An alternative route is the reduction of 2-chloro-3-nitrobenzoic acid.[3]

## General Synthesis Workflow

The synthesis of **(2-Chloro-3-nitrophenyl)methanol** from 2-chloro-3-nitrobenzaldehyde can be visualized as a straightforward reduction process. The workflow diagram below illustrates

the key steps involved.



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Caption: General workflow for the synthesis of **(2-Chloro-3-nitrophenyl)methanol**.

## Detailed Experimental Protocol: Reduction of 2-chloro-3-nitrobenzaldehyde

This protocol is adapted from general procedures for the reduction of aromatic aldehydes using sodium borohydride.<sup>[4][5][6]</sup>

Materials:

- 2-chloro-3-nitrobenzaldehyde
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water

- Dilute hydrochloric acid (e.g., 1 M HCl)
- Ethyl acetate (EtOAc) or other suitable extraction solvent
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

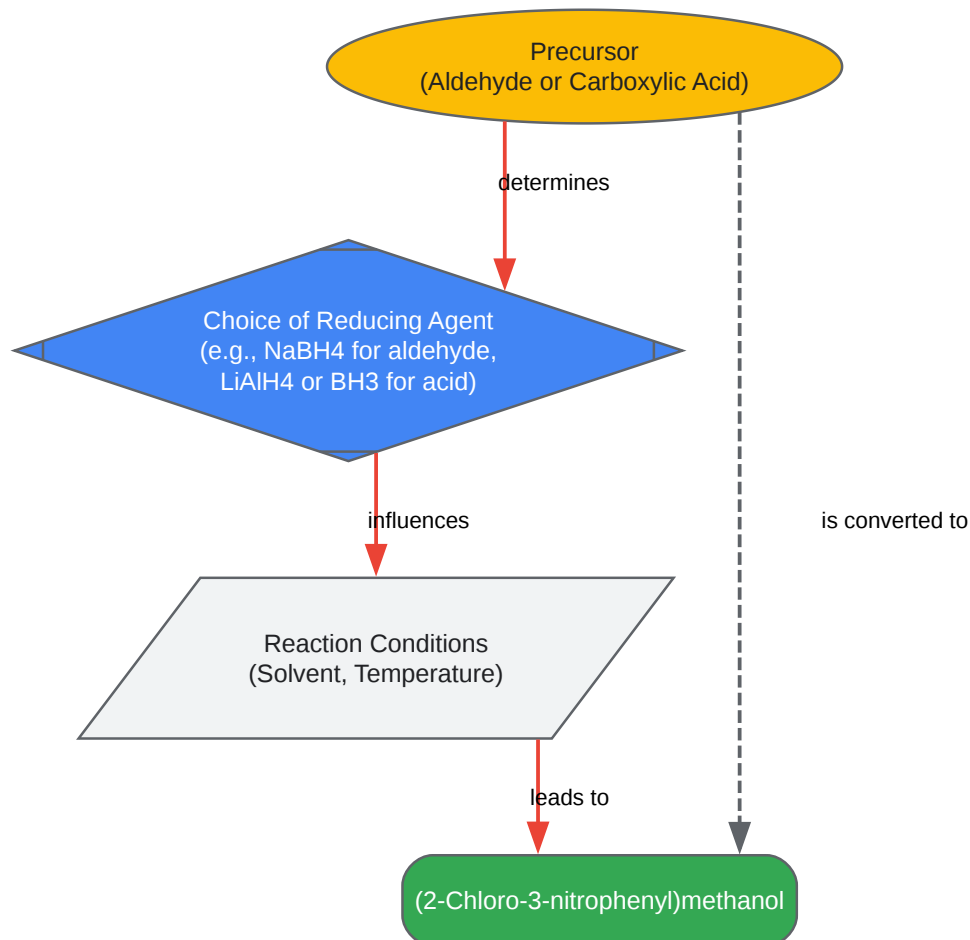
- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitrobenzaldehyde (1 equivalent) in a mixture of methanol and tetrahydrofuran (a 10:1 ratio of MeOH:THF is a good starting point) under stirring.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C.
- **Addition of Reducing Agent:** While maintaining the temperature between 0-5 °C, slowly add sodium borohydride ( $\text{NaBH}_4$ , 1.5-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
- **Reaction Monitoring:** After the addition of  $\text{NaBH}_4$  is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath and slowly add dilute hydrochloric acid to quench the excess  $\text{NaBH}_4$  and neutralize the reaction mixture. Ensure the final pH is acidic.

- **Solvent Removal:** Remove the organic solvents (methanol and THF) from the reaction mixture using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) three times.
- **Washing and Drying:** Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Final Concentration:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude **(2-Chloro-3-nitrophenyl)methanol**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

## Logical Relationships in Synthesis

The synthesis of **(2-Chloro-3-nitrophenyl)methanol** is a logical progression from a more oxidized precursor. The choice of starting material dictates the necessary reagents and conditions.

## Logical Relationships in the Synthesis of (2-Chloro-3-nitrophenyl)methanol



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Caption: Logical flow from precursor to the final product.

## Conclusion

**(2-Chloro-3-nitrophenyl)methanol** is a valuable chemical intermediate with straightforward access through the reduction of its corresponding aldehyde or carboxylic acid. While its discovery is not a landmark event, its utility in the synthesis of more complex molecules underscores its importance in the field of organic chemistry. The provided experimental

protocol offers a reliable method for its preparation, and the summarized data serves as a quick reference for researchers. Further exploration of its reactivity could unveil new applications in medicinal chemistry and materials science.

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